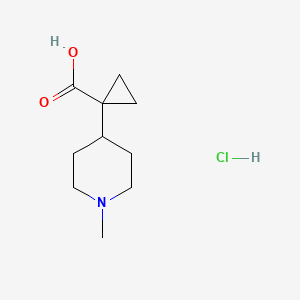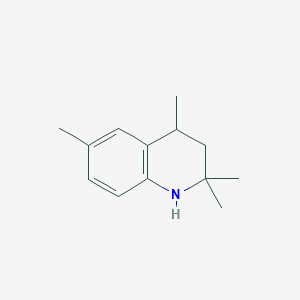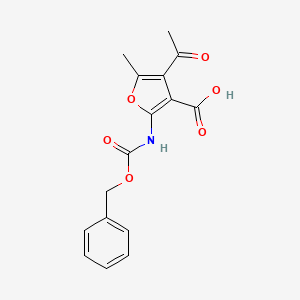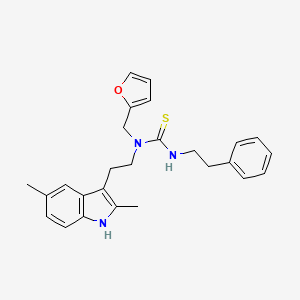
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H20F3N3O3S and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation
Research involving similar complex molecules often targets the evaluation of pharmacological properties. For example, studies have identified compounds as selective antagonists or inhibitors for specific receptors or enzymes, indicating potential therapeutic applications in treating pain, diabetes, or other conditions. The detailed design, synthesis, and structure-activity relationship analysis highlight the meticulous process in discovering new drugs (Naoki Tsuno et al., 2017).
Molecular Interaction Studies
Understanding the molecular interaction of compounds with biological receptors is crucial for drug design. Research focusing on the antagonist activity of compounds against specific receptors provides insights into the structural requirements for binding and activity. Such studies contribute to the development of new therapeutic agents by defining the pharmacophore models and quantitative structure-activity relationship (QSAR) models (J. Shim et al., 2002).
Metabolism and Pharmacokinetics
Investigations into the metabolism, excretion, and pharmacokinetics of compounds are fundamental for assessing their suitability as drug candidates. Such studies provide essential data on how a drug is absorbed, distributed, metabolized, and excreted in the body, which is critical for safety and efficacy evaluation (Raman K. Sharma et al., 2012).
Development of Novel Compounds
Research also focuses on the synthesis of novel compounds with potential biological activities. The creation of new heterocyclic compounds, for example, has implications in developing drugs with antimicrobial, anti-inflammatory, or analgesic properties. The innovative synthesis methods and biological evaluation of these compounds pave the way for discovering new therapeutic agents (M. El-Gaby et al., 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is cystinyl aminopeptidase , an enzyme involved in the regulation of various physiological processes .
Biochemical Pathways
The compound’s inhibition of cystinyl aminopeptidase likely impacts several biochemical pathways. Given the enzyme’s role in physiological processes, the compound may affect pathways related to inflammation, arthritis, asthma, and allergies .
Result of Action
The compound’s action results in high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . This suggests that the compound could have therapeutic applications in the treatment of these conditions.
Propriétés
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c17-16(18,19)14-2-1-12(11-20-14)15(23)22-7-5-21(6-8-22)13-3-9-26(24,25)10-4-13/h1-2,11,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVAFGGGEDXYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2766832.png)


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2766842.png)


![7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2766845.png)




